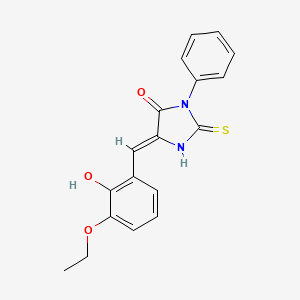

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” is a type of Schiff base . It has a molecular weight of 295.38 .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of different amino compounds with aldehydes or ketones . The nature and amount of substituents in the phenyl ring of the salicylaldehyde and the kind of diamines used influence the crystal structure and physicochemical properties of the compounds .Molecular Structure Analysis

The compound crystallizes as a methanol solvate in the triclinic system, space group P1 . It contains N2O2-inner and O4-outer coordination sites .Chemical Reactions Analysis

The compound is stable at room temperature. During heating in the air, it first loses a methanol molecule . At higher temperature, the sample decomposition is associated with a strong exothermic effect and the emission of large amounts of carbon dioxide, carbon monoxide, and ammonia .Physical And Chemical Properties Analysis

The compound has a CAS Number of 402932-19-8 and a linear formula of C13 H13 N O3 S2 . It is solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antidepressant and Sympatholytic Properties

A study on new synthesized derivatives of this compound and benzamides explored their antimonoaminooxidase and sympatholytic properties. The compounds exhibited antimonoaminooxidase activity by inhibiting the deamination of serotonin and sympatholytic action by blocking α1-adrenoreceptors. This research indicates the potential for creating new antidepressant preparations based on monoaminoxidase (MAO) inhibitors with simultaneous sympatholytic properties, which could be safer by reducing the risk of arterial hypertension (Григорян et al., 2022).

Drug Delivery Systems

Another study described the development of N-linked imidazoles as potential pH-sensitive, cleavable linkers for use in cancer drug delivery systems. The kinetics of hydrolysis of these compounds in mild acidic conditions compared to physiological pH was analyzed, demonstrating their potential for controlled release of therapeutics, such as doxorubicin, to cancer cells (Kong et al., 2007).

Antimicrobial Activity

Research into the synthesis and evaluation of Schiff base derivatives of this compound as multifunction additives for medium lubricating oils revealed good copper corrosion inhibitors, anti-rust, and antioxidant properties. This indicates potential applications in material science and industrial applications (Salih & Al-Messri, 2022).

Safety and Hazards

Zukünftige Richtungen

Schiff bases, including this compound, have potential applications in various fields such as medicine, pharmacy, coordination chemistry, biological activities, industries, food packages, dyes, and polymer . They are also used as an O2 detector . Future research could explore these applications further.

Eigenschaften

IUPAC Name |

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-2-23-15-10-6-7-12(16(15)21)11-14-17(22)20(18(24)19-14)13-8-4-3-5-9-13/h3-11,21H,2H2,1H3,(H,19,24)/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQZPYPURIYBQW-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B2758166.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)

![1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2758175.png)

![Diethyl [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B2758180.png)

![Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate](/img/structure/B2758186.png)

methanone](/img/structure/B2758189.png)